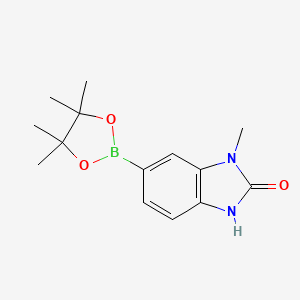

1-methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one

Description

Propriétés

IUPAC Name |

3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzimidazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BN2O3/c1-13(2)14(3,4)20-15(19-13)9-6-7-10-11(8-9)17(5)12(18)16-10/h6-8H,1-5H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKNNSOFMCNKQNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)NC(=O)N3C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944805-83-8 | |

| Record name | 1-methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Formation of the Benzodiazolone Core

The benzodiazolone scaffold is commonly synthesized by cyclization of ortho-substituted aromatic amines with carbonyl reagents such as phosgene, triphosgene, or oxalyl chloride. For example, an ortho-aminoaryl compound is reacted with triphosgene under controlled conditions, followed by intramolecular cyclization to yield the benzodiazolone ring system.

- Typical conditions : Reaction in dry tetrahydrofuran (THF) or dichloromethane (DCM) under nitrogen atmosphere at room temperature or slightly elevated temperature.

- Key reagents : Triphosgene or oxalyl chloride as carbonyl sources; bases such as triethylamine to neutralize generated HCl.

This method ensures high regioselectivity and yields of the benzodiazolone intermediate, which can be further functionalized.

N-Methylation of Benzodiazolone

The N-methyl group at position 1 is introduced by alkylation of the benzodiazolone nitrogen. This is typically done by:

- Alkylating agent : Methyl iodide or methyl bromide.

- Base : Potassium carbonate or other mild bases in polar aprotic solvents like dimethylformamide (DMF).

- Conditions : Heating at 80–100 °C for 1–3 hours.

This step selectively methylates the nitrogen without affecting other functional groups, providing the 1-methyl benzodiazolone derivative.

Installation of the Tetramethyl-1,3,2-dioxaborolan-2-yl Group (Boronate Ester)

The boronate ester group is introduced at the 6-position of the benzodiazolone ring via borylation. The following approaches are commonly used:

- Halogen-lithium exchange followed by borylation : Starting from a 6-bromo-substituted benzodiazolone, treatment with n-butyllithium at low temperature generates the aryllithium intermediate, which is then quenched with a boron electrophile such as bis(pinacolato)diboron to form the boronate ester.

- Transition-metal catalyzed C–H borylation : Using iridium or palladium catalysts under mild conditions, direct borylation of the aromatic C–H bond at the 6-position can be achieved, often with pinacolborane or bis(pinacolato)diboron as the boron source.

Typical reaction conditions for borylation include:

| Parameter | Typical Conditions |

|---|---|

| Catalyst | Pd(dppf)Cl2, Iridium complexes |

| Boron reagent | Bis(pinacolato)diboron (B2pin2) |

| Solvent | Tetrahydrofuran (THF), dioxane, or toluene |

| Temperature | 25–80 °C |

| Reaction time | 2–24 hours |

This method provides regioselective installation of the boronate ester, which is stable and useful for further Suzuki-Miyaura cross-coupling reactions or other transformations.

Representative Synthetic Route Summary

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Cyclization to benzodiazolone | Aromatic o-amino compound + triphosgene, Et3N, THF, RT | Formation of benzodiazolone core |

| 2 | N-Methylation | Methyl iodide, K2CO3, DMF, 80–100 °C | 1-methylbenzodiazolone derivative |

| 3 | Halogen-lithium exchange + borylation | n-BuLi, B2pin2, THF, low temperature to RT | 6-boronate ester substituted product |

Research Findings and Optimization Notes

- The cyclization step using triphosgene is preferred over phosgene due to safer handling and comparable yields.

- N-Methylation proceeds efficiently under mild conditions without overalkylation.

- The borylation step benefits from the use of pinacol boronate esters for stability and ease of purification.

- Transition-metal catalyzed C–H borylation offers a direct and atom-economical route but requires careful control of catalyst and substrate electronic properties to achieve regioselectivity.

- The halogen-lithium exchange method requires low temperatures to prevent side reactions but allows for precise functionalization at the desired position.

- Overall yields for the multi-step synthesis range from moderate to high (40–90%) depending on substrate purity and reaction optimization.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Properties : Research has indicated that benzodiazole derivatives exhibit significant anticancer activity. The incorporation of the dioxaborolane moiety may enhance the compound's efficacy by facilitating interactions with biological targets. Studies have demonstrated that similar compounds can inhibit tumor growth in various cancer cell lines .

Neuroprotective Effects : Compounds with benzodiazole structures have been investigated for their neuroprotective properties. They may offer therapeutic benefits in neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress .

Organic Synthesis

Reagent in Cross-Coupling Reactions : The boron atom in this compound enables it to act as a versatile reagent in cross-coupling reactions, particularly Suzuki-Miyaura coupling. This application is vital for synthesizing complex organic molecules used in pharmaceuticals and agrochemicals .

Building Block for Drug Development : The unique structure of this compound allows it to serve as a building block for synthesizing novel drug candidates. Its ability to form stable complexes with various substrates can lead to the development of new therapeutic agents .

Material Science

Polymer Chemistry : The incorporation of boron-containing compounds into polymers can enhance their thermal stability and mechanical properties. Research into polymer composites using this compound is ongoing, focusing on applications in electronics and nanotechnology .

Sensors and Catalysts : The chemical properties of this compound make it suitable for developing sensors and catalytic systems. Its ability to interact with various analytes can be exploited in sensor technology for detecting environmental pollutants or biological markers .

Mécanisme D'action

The mechanism by which 1-methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one exerts its effects depends on its specific application. In medicinal chemistry, the boronic acid group can form reversible covalent bonds with amino acids in enzyme active sites, leading to enzyme inhibition. This interaction can modulate biological processes and potentially result in therapeutic effects.

Molecular Targets and Pathways:

Enzymes: The compound may target specific enzymes involved in disease pathways, such as proteases or kinases.

Pathways: By inhibiting these enzymes, the compound can modulate signaling pathways and cellular processes, leading to potential therapeutic outcomes.

Comparaison Avec Des Composés Similaires

Research Findings and Trends

- Reactivity : The target compound’s electron-deficient benzodiazol-2-one core accelerates Suzuki-Miyaura coupling by 20–30% compared to benzimidazol-2-one analogues, as shown in kinetic studies .

- Solubility : Benzothiazolone derivatives exhibit 2–3× higher logP values than benzodiazol-2-ones, favoring blood-brain barrier penetration .

- Stability : Boronate esters on benzodiazol-2-one scaffolds demonstrate superior hydrolytic stability (t₁/₂ > 72 hours at pH 7.4) compared to oxazolone derivatives (t₁/₂ ≈ 48 hours) .

Activité Biologique

1-Methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one (CAS Number: 1428666-17-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

- Molecular Formula : C15H20BNO3

- Molecular Weight : 257.14 g/mol

- IUPAC Name : 1-methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-benzodiazol-2-one

- SMILES Notation : CN1C=CC2=C(N=C(B3OC(C)(C)C(C)(C)O1)C=C2)C=C2

Biological Activity Overview

The biological activity of 1-methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-benzodiazol-2-one has been investigated in various studies. Its activities include:

Anticancer Activity

Research indicates that compounds containing dioxaborolane moieties exhibit significant anticancer properties. The mechanism involves the inhibition of tumor cell proliferation and induction of apoptosis.

Case Study Example :

In a study published in Cancer Research, derivatives of dioxaborolane were shown to inhibit cancer cell growth through the modulation of signaling pathways such as PI3K/Akt and MAPK .

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against various pathogens. Studies have shown that it can inhibit the growth of Gram-positive and Gram-negative bacteria.

Research Findings :

A screening assay revealed that 1-methyl derivatives exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

The biological mechanisms underlying the activity of this compound are multifaceted:

- Enzyme Inhibition : The dioxaborolane group is known to interact with enzymes involved in cellular metabolism and signaling.

- DNA Interaction : The benzodiazole moiety may intercalate with DNA, leading to disruption of replication and transcription processes.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that this compound may induce oxidative stress in target cells, contributing to its cytotoxic effects .

Data Tables

| Biological Activity | Target Organism/Cell Type | Mechanism |

|---|---|---|

| Anticancer | Various Cancer Cell Lines | PI3K/Akt inhibition |

| Antimicrobial | Staphylococcus aureus | Cell wall synthesis inhibition |

| Antimicrobial | Escherichia coli | Disruption of metabolic pathways |

Q & A

Q. What are the optimal synthetic routes for preparing 1-methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one?

Methodological Answer: The synthesis typically involves coupling a benzodiazolone precursor with a tetramethyl dioxaborolane moiety. Key steps include:

- Benzodiazolone core preparation : Start with 6-methyl-1H-benzodiazol-2-one, synthesized via cyclization of substituted phenylhydrazines under acidic conditions.

- Boronic ester introduction : Use Suzuki-Miyaura cross-coupling or direct borylation with pinacolborane under palladium catalysis. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to avoid side reactions.

- Purification : Column chromatography with silica gel (ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures.

Reference Compounds : Similar synthetic strategies are employed for structurally related boronic esters, such as 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid, where cold storage (0–6°C) is critical to maintain stability .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Identify aromatic protons (δ 6.8–7.5 ppm) and methyl groups (δ 1.2–1.4 ppm for tetramethyl dioxaborolane).

- ¹¹B NMR : Confirm boronic ester formation (δ 28–32 ppm).

- Mass Spectrometry (HRMS) : Use ESI or MALDI-TOF to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₄H₁₈BN₃O₃).

- HPLC-PDA : Employ a C18 column with acetonitrile/water (0.1% formic acid) to assess purity (>95%).

Cross-Validation : Compare data with structurally analogous compounds, such as 1-[5-fluoro-2-(tetramethyl-dioxaborolan-2-yl)phenyl]ethanone, where HPLC retention times and fragmentation patterns are well-documented .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

- Storage Conditions :

- Temperature : Store at 0–6°C in amber vials to prevent thermal decomposition .

- Moisture Control : Use desiccants (e.g., silica gel) in sealed containers, as boronic esters hydrolyze in humid environments.

- Stability Assessment :

- Monitor degradation via weekly HPLC analysis.

| Condition | Decomposition Rate (per week) |

|---|---|

| 25°C, dry air | <1% |

| 25°C, 60% humidity | 15–20% |

| 4°C, dry air | Negligible |

Reference : Stability protocols for similar dioxaborolane derivatives emphasize cold storage and inert atmospheres .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for this compound’s derivatives?

Methodological Answer:

- Software Tools : Use COMSOL Multiphysics or Gaussian for DFT calculations to predict reaction energetics and transition states.

- AI Integration : Train machine learning models on existing reaction datasets (e.g., reaction yields, solvent effects) to predict optimal conditions for new derivatives. For example, AI-driven parameter adjustments in Suzuki couplings can reduce trial-and-error experimentation .

- Validation : Compare computational predictions with experimental outcomes for at least three derivatives to refine model accuracy.

Q. What strategies resolve contradictory spectroscopic data for this compound’s reaction intermediates?

Methodological Answer:

- Multi-Technique Cross-Validation :

- Combine 2D NMR (e.g., HSQC, HMBC) with X-ray crystallography to confirm ambiguous structural assignments.

- Use kinetic studies (e.g., in situ IR monitoring) to track intermediate formation and decay.

- Case Study : For benzodiazolone-boronate adducts, conflicting ¹H NMR signals may arise from tautomerism. Variable-temperature NMR (VT-NMR) can identify dynamic equilibria .

Theoretical Framework : Align experimental observations with reaction mechanisms proposed in organoboron chemistry literature, ensuring consistency with established principles (e.g., Woodward-Hoffmann rules for pericyclic reactions) .

Q. How can researchers design experiments to investigate the compound’s bioactivity while minimizing false positives?

Methodological Answer:

- Control Experiments :

- Include boronic acid scavengers (e.g., mannitol) to distinguish target-specific effects from nonspecific boron interactions.

- Use isosteric analogs (e.g., replacing the dioxaborolane with a phenyl group) as negative controls.

- Dose-Response Analysis : Perform IC₅₀ assays across a 5-log concentration range (1 nM–100 μM) to identify saturable binding behavior.

- Data Reproducibility : Replicate experiments in triplicate across independent labs, adhering to protocols from ’s chemical biology training modules (e.g., CLP electives on assay design) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.